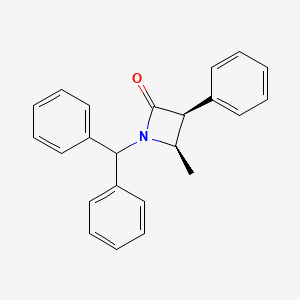
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- is a compound belonging to the class of β-lactams, which are four-membered lactam rings. β-lactams are known for their significant role in the development of antibiotics, such as penicillins and cephalosporins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- can be achieved through several methods. One common approach involves the cycloaddition of ketenes to Schiff bases . This method is highly stereoselective and involves the generation of a zwitterionic intermediate, which undergoes an electrocyclic reaction to form the desired β-lactam . Another method involves the use of chloroacetyl chloride and triethylamine in toluene at reflux temperature, which selectively forms the trans-adducts .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic routes to improve yield and reduce costs. For example, using optically active natural sources such as l-threonine can enhance the efficiency of the synthesis . Additionally, avoiding tedious separation steps and using more economical reagents can make the process more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce functional groups or modify existing ones.
Reduction: This reaction can be used to convert the compound into different derivatives.
Substitution: This reaction involves replacing one functional group with another, often using reagents like chloroacetyl chloride.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride, triethylamine, and various ketenes . Reaction conditions often involve reflux temperatures and the use of solvents like toluene .
Major Products
The major products formed from these reactions include various substituted β-lactams, which can have different biological activities and applications .
Scientific Research Applications
2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- involves its interaction with specific molecular targets. For example, in antimicrobial applications, it can inhibit the synthesis of bacterial cell walls by targeting penicillin-binding proteins . This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other β-lactams such as:
Penicillins: These are widely used antibiotics with a similar β-lactam ring structure.
Cephalosporins: These are another class of antibiotics that also contain a β-lactam ring.
Carbapenems: These are broad-spectrum antibiotics with a β-lactam ring.
Uniqueness
What sets 2-Azetidinone, 1-(diphenylmethyl)-4-methyl-3-phenyl-, cis- apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity . This makes it a valuable compound for the development of new pharmaceuticals and other applications .
Properties
CAS No. |
183850-51-3 |
|---|---|
Molecular Formula |
C23H21NO |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(3S,4R)-1-benzhydryl-4-methyl-3-phenylazetidin-2-one |
InChI |
InChI=1S/C23H21NO/c1-17-21(18-11-5-2-6-12-18)23(25)24(17)22(19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-17,21-22H,1H3/t17-,21-/m1/s1 |
InChI Key |
MXKGPPICPWWCSN-DYESRHJHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)N1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1C(C(=O)N1C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
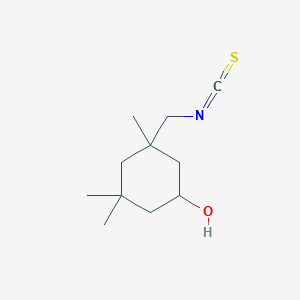
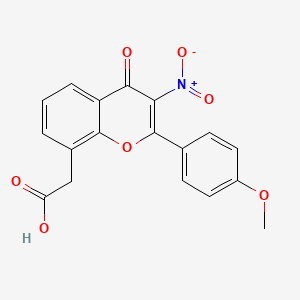
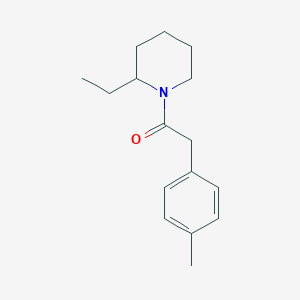
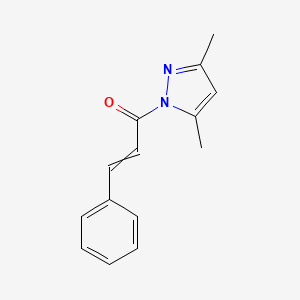
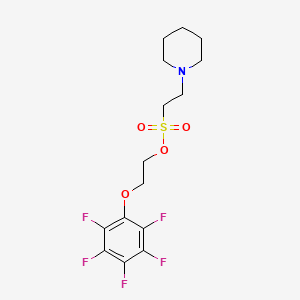

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
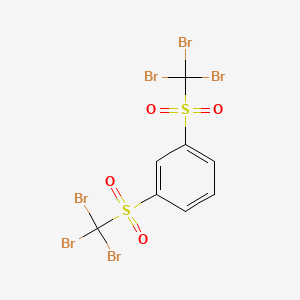
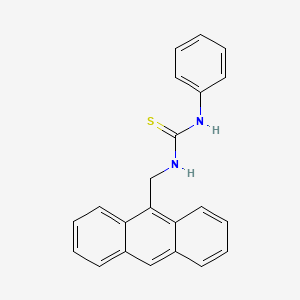
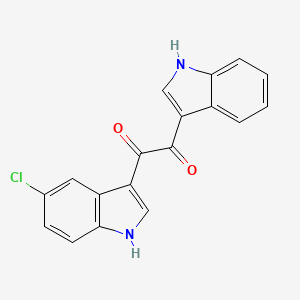
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
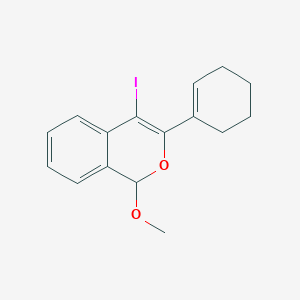
![{[1-(3,4-Dihydro-2H-pyran-6-yl)ethenyl]oxy}(trimethyl)silane](/img/structure/B12570593.png)
